N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Biological Activity
N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure, comprising a pyridine moiety, a thiophene ring, and a piperidine group, suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Structural Overview
The compound's molecular formula is C22H22N4O2S, with a molecular weight of 406.5 g/mol. The presence of multiple functional groups may contribute to its varied biological activities.
Property | Value |
---|---|
Molecular Formula | C22H22N4O2S |
Molecular Weight | 406.5 g/mol |
CAS Number | 898452-26-1 |
Antimicrobial Properties
Research indicates that compounds containing pyridine and thiophene rings exhibit notable antimicrobial activity. The structural characteristics of this compound suggest it may interact with bacterial membranes or inhibit essential enzymes, leading to bactericidal effects. A study highlighted that similar pyridine derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess comparable activity .
Anticancer Activity
The anticancer potential of oxalamide derivatives has gained attention in recent years. Compounds similar to this compound have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Interaction with lipid membranes can lead to increased permeability, causing cell death in bacteria or cancer cells.
- Receptor Modulation : Binding to specific receptors may alter signaling pathways critical for viral replication or tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A derivative containing a pyridine nucleus was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 25 μg/mL .
- Antiviral Research : Pyridine derivatives were evaluated for their effects on viral replication in vitro, with some compounds demonstrating over 70% inhibition against influenza virus .
- Cancer Cell Line Testing : In vitro assays on cancer cell lines revealed that oxalamide derivatives could reduce cell viability by more than 50% at specific concentrations, indicating potent anticancer effects .
Properties
IUPAC Name |
N'-(pyridin-3-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-5-3-9-20-13-15)21-10-8-16-6-1-2-11-23(16)29(26,27)17-7-4-12-28-17/h3-5,7,9,12-13,16H,1-2,6,8,10-11,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIMLZHTXZXJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.